molecular formula C22H30N4O4S B609507 (2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide CAS No. 1388896-07-8

(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide

Cat. No. B609507
CAS RN: 1388896-07-8
M. Wt: 446.57
InChI Key: ZSMULWAVKYFPSS-FPCVCCKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ND-2158 is a potent and selective experimental inhibitor of IRAK4 described in patent WO2013106535.

Scientific Research Applications

Insights :

  • The pharmacokinetics and metabolism of a similar compound, S-1, a selective androgen receptor modulator, were extensively studied in rats. It demonstrated low clearance, moderate distribution volume, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. The compound also exhibited considerable oral bioavailability and was found to be extensively metabolized into forty phase I and phase II metabolites (Wu et al., 2006).

Synthetic Approaches and Chemical Properties

Overview : The compound's molecular structure involves morpholine and thiazine scaffolds, which are crucial in synthetic chemistry for pharmacological applications.

Insights :

  • Diverse compounds bearing functionalized oxazine and thiazine scaffolds, similar to the compound , are accessible through solid-phase synthesis (SPS). Stereoselective polymer-supported syntheses of morpholines indicate that the field is expanding, highlighting the chemical versatility and potential pharmacological significance of these scaffolds (Králová et al., 2018).

Pharmacological Profiles of Morpholine Derivatives

Overview : The morpholine moiety in the compound's structure is associated with a broad spectrum of pharmacological activities, indicating potential therapeutic applications.

Insights :

  • Morpholine derivatives, as seen in similar compounds, exhibit a broad spectrum of pharmacological profiles. They are developed for diverse pharmacological activities, signifying the importance of the morpholine ring in medicinal chemistry. The review of morpholine and pyran analogues reveals their potent pharmacophoric activities, suggesting potential areas of therapeutic application for the compound (Asif & Imran, 2019).

Biological Activity of Related Heterocyclic Systems

Overview : The compound's heterocyclic structure is similar to known pharmacophore scaffolds, indicating a potential for diverse pharmacological activities.

Insights :

  • 1,3,4-Thiadiazole and oxadiazole heterocycles, related to the compound's structure, are identified as crucial pharmacophore scaffolds with diverse pharmacological potential. These scaffolds are significant in medicinal chemistry, indicating the compound's potential in therapeutic applications (Lelyukh, 2019).

properties

CAS RN

1388896-07-8

Product Name

(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide

Molecular Formula

C22H30N4O4S

Molecular Weight

446.57

IUPAC Name

(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide

InChI

InChI=1S/C22H30N4O4S/c23-20(28)16(27)11-13-1-6-17-18(13)19-21(24-12-25-22(19)31-17)30-15-4-2-14(3-5-15)26-7-9-29-10-8-26/h12-16,27H,1-11H2,(H2,23,28)/t13-,14?,15?,16+/m1/s1

InChI Key

ZSMULWAVKYFPSS-FPCVCCKLSA-N

SMILES

C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(C(=O)N)O)SC4=NC=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ND-2158;  ND 2158;  ND2158.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide
Reactant of Route 2
(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide
Reactant of Route 3
(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide
Reactant of Route 4
(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide
Reactant of Route 5
(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide
Reactant of Route 6
(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide

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